An In-Depth Technical Guide to the Chemical Properties and Applications of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid
An In-Depth Technical Guide to the Chemical Properties and Applications of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a cornerstone in the design of targeted therapeutics. Indazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1]
Within this important class of molecules lies (6-Benzyloxy-1H-indazol-3-YL)-acetic acid, a versatile synthetic intermediate. The compound features three key structural motifs: the core indazole ring system, a carboxylic acid functional group extended by a methylene linker, and a benzyl ether at the 6-position. This combination of features makes it an exceptionally valuable building block for creating libraries of complex molecules for structure-activity relationship (SAR) studies. The benzyl ether serves as a stable protecting group for a phenol, which can be unmasked in later synthetic steps to introduce a new point of diversity or a critical pharmacophoric element.
This guide provides a comprehensive technical overview of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid, detailing its chemical properties, synthesis, reactivity, and applications for professionals engaged in drug discovery and development.
Caption: Chemical Structure of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid.
Physicochemical Properties
(6-Benzyloxy-1H-indazol-3-YL)-acetic acid is typically supplied as a solid with high purity, suitable for use in sensitive synthetic applications. Its structure, containing both a polar carboxylic acid and a large, nonpolar benzyloxy group, dictates its solubility profile, rendering it soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.
| Property | Value | Source |
| CAS Number | 885272-16-2 | [2] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | Calculated |
| Molecular Weight | 282.29 g/mol | Calculated |
| Appearance | Solid | [3] |
| Typical Purity | ≥98% | [2] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2][4] |
Synthesis and Purification
The synthesis of substituted indazole acetic acids has been advanced through the development of novel cascade N-N bond-forming reactions.[5] A robust and efficient method involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acid precursors, often facilitated by microwave irradiation to accelerate reaction times and improve yields.[6][7]
Retrosynthetic Analysis
The core indazole structure can be formed via an intramolecular condensation and cyclization. The key disconnection is the N-N bond, tracing back to a substituted 2-nitrophenyl propanoic acid derivative, which serves as a readily accessible starting material.
Caption: Retrosynthetic approach for the indazole acetic acid scaffold.
Proposed Synthetic Protocol
This protocol is adapted from established microwave-assisted methods for synthesizing indazole acetic acid derivatives.[6][7] The causality behind this choice is the high efficiency and functional group tolerance of the reaction. Using ethanolamine as the solvent and nucleophile promotes the desired cyclization to the 1H-indazole.[8]
Objective: To synthesize (6-Benzyloxy-1H-indazol-3-YL)-acetic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL microwave vial, add the starting material, 3-amino-3-(4-(benzyloxy)-2-nitrophenyl)propanoic acid (1.0 eq), and sodium hydroxide (2.0 eq).
-
Solvent Addition: Add ethanolamine (0.2 M concentration relative to the starting material). The use of ethanolamine is critical as it facilitates the reduction of the nitro group and subsequent cyclization.[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150-170 °C for 30-60 minutes.[7] Monitor the reaction progress by LC-MS to ensure consumption of the starting material.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into water.
-
Acidification: Acidify the aqueous solution to a pH of ~2-3 using 1M HCl. The target compound, being a carboxylic acid, will precipitate out of the solution upon protonation.
-
Extraction: Extract the acidified mixture with a suitable organic solvent, such as ethyl acetate (3x). This step isolates the product from inorganic salts and highly polar impurities.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.
Caption: Experimental workflow for the synthesis of the title compound.
Spectral Characterization (Expected)
For a researcher who has synthesized this compound, the following spectral data would be expected, based on its chemical structure.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 12.0-13.0 ppm (s, 1H): Indazole N-H proton.
-
δ 7.2-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.
-
δ 7.0-7.6 ppm (m, 3H): Aromatic protons on the indazole ring.
-
δ 5.1-5.3 ppm (s, 2H): Benzylic methylene protons (-O-CH₂-Ph).
-
δ 3.8-4.0 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂-COOH).
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~172 ppm: Carboxylic acid carbonyl carbon.
-
δ 110-160 ppm: Aromatic and indazole carbons.
-
δ ~70 ppm: Benzylic methylene carbon (-O-CH₂-Ph).
-
δ ~35 ppm: Acetic acid methylene carbon (-CH₂-COOH).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Expected at m/z 283.10.
-
[M-H]⁻: Expected at m/z 281.09.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3100 cm⁻¹: N-H stretch of the indazole.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600, 1500 cm⁻¹: C=C aromatic ring stretches.
-
~1250 cm⁻¹: C-O ether stretch.
-
Chemical Reactivity and Synthetic Utility
The utility of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid in drug discovery stems from its three distinct reactive domains, which allow for systematic chemical modification.
-
Carboxylic Acid Moiety: This group is the primary handle for derivatization. It readily undergoes standard transformations such as esterification or, more importantly, amide bond formation using peptide coupling reagents (e.g., EDC, HOBt, HATU). This allows for the introduction of diverse amine-containing fragments to explore the SAR of the side chain.
-
Indazole N-H: The nitrogen at the 1-position of the indazole ring can be alkylated or arylated under basic conditions, providing another vector for modification.
-
Benzyl Ether: The benzyloxy group is a robust protecting group for the 6-hydroxy functionality. It can be selectively removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This deprotection unmasks a phenol, which can then be functionalized further (e.g., via etherification or conversion to a sulfonate), dramatically expanding the accessible chemical space. This step is often crucial in the final stages of synthesizing a target drug molecule.
Caption: Key chemical reactivity pathways for synthetic diversification.
Applications in Drug Discovery
The title compound is not typically an end-product therapeutic but rather a high-value intermediate for building more complex drug candidates.[9] The indazole acetic acid scaffold is a key feature in molecules designed to target a range of biological systems.
-
Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[1] The acetic acid side chain can be elaborated to occupy solvent-exposed regions or other pockets of the ATP-binding site.
-
S1P1 Receptor Modulators: Structurally related compounds have been investigated as sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists.[10] These agents are of interest for treating autoimmune diseases like multiple sclerosis.
-
Aldose Reductase Inhibitors: Acetic acid derivatives of heterocyclic scaffolds are known to be effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[11][12]
-
Fragment-Based Drug Discovery (FBDD): The deprotected (6-hydroxy-1H-indazol-3-YL)-acetic acid core serves as an ideal fragment for screening campaigns. The three points of functionality (phenol, carboxylic acid, indazole N-H) allow for subsequent fragment linking or optimization into potent leads.
Safety and Handling
As with any laboratory chemical, (6-Benzyloxy-1H-indazol-3-YL)-acetic acid should be handled with appropriate care in a well-ventilated area, such as a fume hood.
-
Hazard Identification: The compound is classified as an irritant.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Conclusion
(6-Benzyloxy-1H-indazol-3-YL)-acetic acid is a strategically designed synthetic building block that leverages the privileged indazole scaffold. Its key features—a versatile carboxylic acid handle, a modifiable indazole core, and a protected hydroxyl group—provide researchers with a powerful tool for the synthesis of novel and complex molecules. Its application as an intermediate in the development of kinase inhibitors and other targeted therapies underscores its importance in modern medicinal chemistry and drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.
References
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